(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491788
InChI: InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3
SMILES:
Molecular Formula: C11H9BF3NO4
Molecular Weight: 287.00 g/mol

(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid

CAS No.:

Cat. No.: VC17491788

Molecular Formula: C11H9BF3NO4

Molecular Weight: 287.00 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid -

Specification

Molecular Formula C11H9BF3NO4
Molecular Weight 287.00 g/mol
IUPAC Name [2-methoxy-6-(trifluoromethoxy)quinolin-3-yl]boronic acid
Standard InChI InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3
Standard InChI Key CAIJIFKQLSSAMS-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1OC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a quinoline heterocycle substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethoxy group (-OCF₃) at position 6, and a boronic acid (-B(OH)₂) at position 3. The quinoline scaffold provides aromatic stability, while the substituents modulate electronic and steric properties. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, traits advantageous in drug design .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₂H₁₀BF₃NO₄, with a molecular weight of 286.03 g/mol. This aligns with the addition of -OCF₃ (85 g/mol) to a methoxyquinoline-boronic acid framework.

PropertyValue
Molecular FormulaC₁₂H₁₀BF₃NO₄
Molecular Weight286.03 g/mol
Calculated Exact Mass285.068 Da
Hydrogen Bond Donors2 (B(OH)₂)
Hydrogen Bond Acceptors6

Spectroscopic Characteristics

While direct data for this compound is unavailable, inferences are drawn from similar boronic acid-containing quinolines. For example, (2-bromo-6-methoxyquinolin-3-yl)boronic acid ( ) exhibits a 1H^1\text{H}-NMR signal at δ 7.83 ppm for the quinoline proton adjacent to the boronic acid . The trifluoromethoxy group’s 19F^{19}\text{F}-NMR signal is expected near δ -58 ppm, consistent with analogous -OCF₃ derivatives .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via functionalization of a pre-substituted quinoline precursor. Two plausible routes include:

  • Halogenation-Borylation Sequence: Introduce bromine at position 3 of 2-methoxy-6-(trifluoromethoxy)quinoline, followed by Miyaura borylation using Pd catalysis .

  • Directed Lithiation: Use n-BuLi to deprotonate position 3 of the quinoline, followed by quenching with triisopropyl borate .

Case Study: Synthesis of (6-Methoxy-2-methylpyridin-3-yl)boronic Acid

In a representative procedure , 3-bromo-6-methoxy-2-methylpyridine underwent lithiation at -70°C with n-BuLi, followed by triisopropyl borate addition to yield the boronic acid (47% yield). Adapting this to quinoline would require adjusted temperatures and stabilizing agents due to quinoline’s lower reactivity .

Reaction Conditions and Challenges

  • Temperature Control: Quinoline’s aromatic stability necessitates cryogenic conditions (-70°C) to prevent side reactions during lithiation .

  • Protecting Groups: The trifluoromethoxy group’s sensitivity to strong bases may require temporary protection during boronation.

  • Purification: Recrystallization from diethyl ether or 2-propanol is effective for isolating boronic acids .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s boronic acid group enables carbon-carbon bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole (as in ) could yield biaryl structures relevant to kinase inhibitors .

Pharmacological Intermediate

Quinoline boronic acids are pivotal in developing mTOR and PI3K inhibitors . The trifluoromethoxy group’s metabolic stability enhances pharmacokinetic profiles, making this compound a candidate for antitumor agent synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator